molecular formula C24H23N5O4 B2472809 2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380194-17-0

2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2472809
CAS No.: 2380194-17-0
M. Wt: 445.479
InChI Key: XTZIZJASORUVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrrolidine and azetidine intermediates, followed by their coupling with the pyridazinone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to reduce costs and improve efficiency. This often involves the use of continuous flow reactors, automated systems, and scalable reaction conditions. The goal is to achieve high purity and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-[1-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-33-20-4-2-3-18(12-20)28-13-17(11-23(28)31)24(32)27-14-19(15-27)29-22(30)6-5-21(26-29)16-7-9-25-10-8-16/h2-10,12,17,19H,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZIZJASORUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.